Fenoctimine sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenoctimine sulfate is a chemical compound with the molecular formula C27H40N2O4S and a molecular weight of 488.6825 g/mol . It is known for its antisecretory activity, particularly in the context of gastric acid secretion . The compound is a derivative of piperidine and is characterized by its unique structure, which includes a diphenylmethyl group and an octylimino group .
Preparation Methods
The synthesis of fenoctimine sulfate involves several steps:
Formation of a Complex: Dimethylformamide is reacted with dimethyl sulfate to form a complex.
Reaction with n-Octylamine: The resultant complex is then reacted with n-octylamine and optionally with dimethylamine.
Treatment with Aqueous Base: The reaction mixture is treated with an aqueous base to form N,N-dimethyl-N’-octyl-formamidine.
Final Reaction: This formamidine is then reacted with 4-(diphenylmethyl)piperidine to obtain 4-(diphenylmethyl)-1-[(octylimino)methyl]piperidine, which is fenoctimine.
Chemical Reactions Analysis
Fenoctimine sulfate undergoes various chemical reactions, including:
Oxidation: The aliphatic chain at the seven-carbon position can be oxidized to form an alcohol and then a ketone.
Substitution: The compound can participate in substitution reactions due to the presence of the piperidine ring and the diphenylmethyl group.
Common reagents used in these reactions include oxidizing agents for the oxidation process and various bases for substitution reactions. The major products formed from these reactions include oxidized derivatives and substituted piperidine compounds .
Scientific Research Applications
Fenoctimine sulfate has several scientific research applications:
Mechanism of Action
Fenoctimine sulfate exerts its effects by inhibiting gastric acid secretion. It does not fit the spectrum of activity associated with other known antisecretory agents and may have a unique mechanism of action related to effects directly on parietal cells . The compound is more potent on a mg/kg basis than cimetidine and shows significant activity against various stimulants of gastric acid secretion, including gastrin tetrapeptide, histamine, and bethanechol .
Comparison with Similar Compounds
Fenoctimine sulfate can be compared with other similar compounds, such as:
Cimetidine: Both compounds are used as gastric antisecretory agents, but this compound is more potent in certain animal models.
Ranitidine: Another antisecretory agent, but with a different mechanism of action compared to this compound.
Omeprazole: A proton pump inhibitor that also reduces gastric acid secretion but through a different pathway.
This compound is unique due to its specific structure and the presence of the diphenylmethyl and octylimino groups, which contribute to its distinct mechanism of action and potency .
Biological Activity
Fenoctimine sulfate is a compound that has garnered interest due to its potential biological activities, particularly in the context of gastric acid secretion and anticholinergic effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and implications for therapeutic use.
Chemical Structure and Properties
This compound, with the molecular formula C27H38N2 and a molecular weight of 390.61 g/mol, is classified as a non-anticholinergic inhibitor of gastric acid secretion. Its structure includes a sulfonamide group, which is significant for its biological activity .
Fenoctimine acts primarily as an antisecretory agent by inhibiting gastric acid secretion. The proposed mechanisms include:
- Inhibition of Gastric Acid Secretion : Fenoctimine has been shown to reduce gastric acid output in animal models, particularly in dogs and rats, where it exhibited stronger effects compared to humans .
- Anticholinergic Effects : In humans, fenoctimine demonstrated weak antisecretory activity but was associated with anticholinergic side effects such as dry mouth and nasal passages. This suggests that while it may inhibit gastric acid secretion, its efficacy is diminished by metabolic differences across species .
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Activity | Description |
---|---|
Gastric Antisecretory Activity | Exhibits weak antisecretory effects in humans; more potent in animal models. |
Anticholinergic Activity | Causes side effects similar to anticholinergic drugs (e.g., dry mouth). |
Metabolism | Metabolized differently in humans compared to dogs and rats, affecting efficacy. |
Case Studies and Research Findings
- Antisecretory Activity in Animals : A study reported that fenoctimine effectively inhibited gastric acid secretion in dogs and rats, suggesting its potential use as a treatment for conditions like peptic ulcers . However, the same study highlighted that metabolites formed during human metabolism were less active than the parent compound.
- Human Trials : Clinical evaluations indicated that while fenoctimine could reduce gastric acid secretion, its overall effectiveness was limited due to significant metabolic alterations in humans compared to other species. This discrepancy raises questions about the translatability of animal model results to human applications .
- Safety Profile : The side effects associated with fenoctimine include anticholinergic symptoms, which necessitate careful consideration when prescribing this compound for therapeutic use. Monitoring for these effects is essential to ensure patient safety .
Properties
CAS No. |
69365-66-8 |
---|---|
Molecular Formula |
C54H82N4O9S2 |
Molecular Weight |
995.4 g/mol |
IUPAC Name |
1-(4-benzhydrylpiperidin-1-yl)-N-octylmethanimine;sulfuric acid;hydrate |
InChI |
InChI=1S/2C27H38N2.2H2O4S.H2O/c2*1-2-3-4-5-6-13-20-28-23-29-21-18-26(19-22-29)27(24-14-9-7-10-15-24)25-16-11-8-12-17-25;2*1-5(2,3)4;/h2*7-12,14-17,23,26-27H,2-6,13,18-22H2,1H3;2*(H2,1,2,3,4);1H2 |
InChI Key |
DZLXKTCZFYOEES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN=CN1CCC(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.CCCCCCCCN=CN1CCC(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.O.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.